7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid
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Overview
Description
7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H6FNO3S and a molecular weight of 227.21 g/mol . This compound is part of the benzoisothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxyaniline and carbon disulfide.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the benzoisothiazole core.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity to exert its biological effects.
Affect Cellular Processes: Influence cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[d]isothiazole-3-carboxylic acid: Lacks the fluorine atom at the 7-position.
7-Fluoro-6-hydroxybenzo[d]isothiazole-3-carboxylic acid: Has a hydroxyl group instead of a methoxy group at the 6-position.
7-Fluoro-6-methoxybenzo[d]isothiazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid is unique due to the presence of both the fluorine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H6FNO3S |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3S/c1-14-5-3-2-4-7(9(12)13)11-15-8(4)6(5)10/h2-3H,1H3,(H,12,13) |
InChI Key |
DXAQJWYEZDYQCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NS2)C(=O)O)F |
Origin of Product |
United States |
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